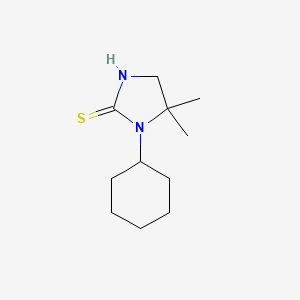
1-Cyclohexyl-5,5-dimethylimidazolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-5,5-dimethylimidazolidine-2-thione is a chemical compound known for its unique structure and properties It belongs to the class of imidazolidine derivatives, which are characterized by a five-membered ring containing nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-5,5-dimethylimidazolidine-2-thione typically involves the reaction of cyclohexylamine with 5,5-dimethylimidazolidine-2-thione. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-5,5-dimethylimidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted imidazolidine derivatives.
Scientific Research Applications
1-Cyclohexyl-5,5-dimethylimidazolidine-2-thione has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-5,5-dimethylimidazolidine-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways, contributing to its observed therapeutic properties.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-imidazolidinone: A cyclic urea used as a high-boiling polar aprotic solvent.
1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione: Known for its use as a preservative in cosmetic products.
Uniqueness
1-Cyclohexyl-5,5-dimethylimidazolidine-2-thione stands out due to its unique combination of a cyclohexyl group and a thione moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
63547-74-0 |
|---|---|
Molecular Formula |
C11H20N2S |
Molecular Weight |
212.36 g/mol |
IUPAC Name |
1-cyclohexyl-5,5-dimethylimidazolidine-2-thione |
InChI |
InChI=1S/C11H20N2S/c1-11(2)8-12-10(14)13(11)9-6-4-3-5-7-9/h9H,3-8H2,1-2H3,(H,12,14) |
InChI Key |
WRPCHHXAIWPICO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC(=S)N1C2CCCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Benzenesulfonyl)cyclopropyl]benzene](/img/structure/B13998558.png)
![[2-(4-Chlorobenzoyl)phenyl]-(4-chlorophenyl)methanone](/img/structure/B13998566.png)
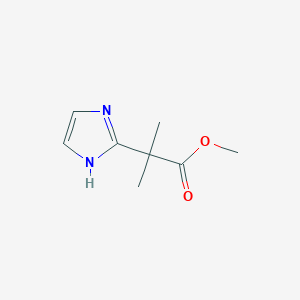
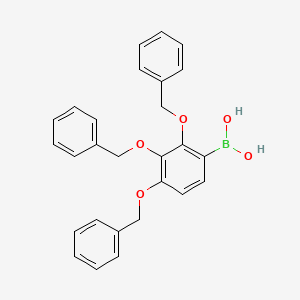
![3-Phenyl-2,7-diazabicyclo[4.1.0]hept-4-ene-7-carbonitrile](/img/structure/B13998587.png)
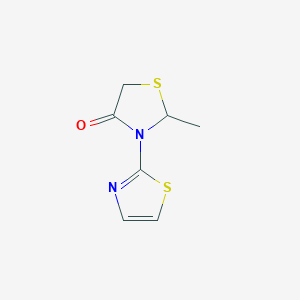
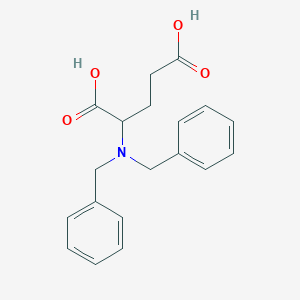


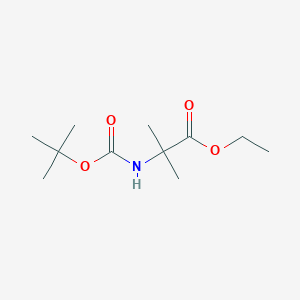
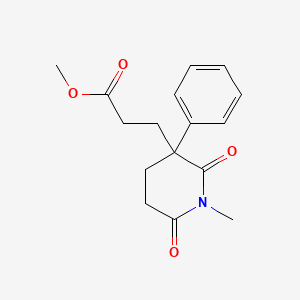
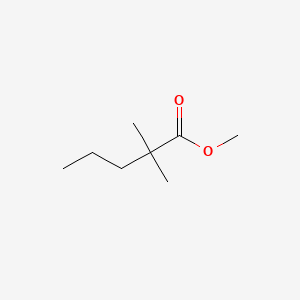

![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpentanoic acid](/img/structure/B13998647.png)
